

Topic: High-Purity Recrystallization of 2-Chloro-6-iodo-3-methylpyridine

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Compound of Interest

Compound Name: 2-Chloro-6-iodo-3-methylpyridine

Cat. No.: B1648652

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Abstract

2-Chloro-6-iodo-3-methylpyridine is a key heterocyclic building block in the synthesis of pharmaceuticals and agrochemicals, where exceptional purity is a prerequisite for predictable reaction outcomes and reliable biological data.^{[1][2][3]} This document provides a comprehensive, field-proven protocol for the purification of **2-Chloro-6-iodo-3-methylpyridine** via recrystallization. We move beyond a simple list of steps to explain the underlying chemical principles, enabling researchers to adapt and troubleshoot the procedure effectively. The protocol details a systematic approach to solvent selection and provides step-by-step instructions for both single-solvent and two-solvent recrystallization methods, ensuring a robust path to obtaining material of high crystalline purity.

Compound Profile & Safety Precautions

A thorough understanding of the material's properties is critical for procedural success and laboratory safety.

Physicochemical Properties

Property	Value	Source(s)
Chemical Name	2-Chloro-6-iodo-3-methylpyridine	[4]
CAS Number	1133961-30-4	[4]
Molecular Formula	C ₆ H ₅ ClIN	[4]
Molecular Weight	253.47 g/mol	[5][6]
Appearance	Solid (typically off-white to pale yellow/brown)	[5][7]
Melting Point	60.6 °C	[4]
Purity (Typical)	≥97%	

Health & Safety Data

2-Chloro-6-iodo-3-methylpyridine is a hazardous substance and must be handled with appropriate precautions.[6]

- Signal Word:Warning[6]
- Hazard Classifications: Acute Toxicity 4 (Oral)[6]
- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).

Mandatory Handling Protocol:

- Always handle this compound within a certified chemical fume hood.
- Wear standard personal protective equipment (PPE): nitrile gloves, a flame-resistant lab coat, and chemical splash goggles.
- Avoid inhalation of dust or vapors.

- Prevent contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.
- Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances like strong oxidizing agents.[5]

The Principle of Recrystallization

Recrystallization is a powerful purification technique for solid organic compounds that exploits differences in solubility.[8][9] The core principle involves dissolving the impure solid in a hot solvent to create a saturated solution.[10] As this solution is allowed to cool, the solubility of the desired compound decreases, forcing it to grow into a crystal lattice. This process of crystal formation is highly selective and tends to exclude impurity molecules, which remain dissolved in the cold solvent (the "mother liquor").[9][11] The final pure crystals are then isolated by filtration.

PART 1: Systematic Solvent Selection

The choice of solvent is the most critical parameter for successful recrystallization.[12] An ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at room or sub-ambient temperatures.[9][13] This differential solubility maximizes the recovery of the purified product.

Protocol: Microscale Solvent Screening

Objective: To identify a suitable solvent or solvent system for the bulk recrystallization.

Materials:

- Crude **2-Chloro-6-iodo-3-methylpyridine** (~20-30 mg per test)
- Test tubes or small vials
- Hot plate or sand bath
- Pasteur pipettes
- Candidate solvents (e.g., Isopropanol, Ethanol, Ethyl Acetate, Toluene, Heptane)

Procedure:

- Place approximately 20 mg of the crude solid into a test tube.
- Add the chosen solvent dropwise at room temperature, agitating after each drop, until the solid is just covered. Observe if the solid dissolves. An ideal solvent will not dissolve the compound at this stage.
- Gently heat the mixture to the solvent's boiling point.
- Add more hot solvent dropwise until the solid completely dissolves. Causality Check: Use the minimum amount of hot solvent necessary; excess solvent will reduce the final yield.[13][14]
- Remove the test tube from the heat and allow it to cool slowly to room temperature.
- Observe the quality and quantity of crystal formation. Heavy, rapid precipitation may indicate a poor solvent, while slow growth of well-defined crystals is ideal.
- Once at room temperature, place the test tube in an ice-water bath for 15-20 minutes to maximize crystallization.
- Record all observations in a table.

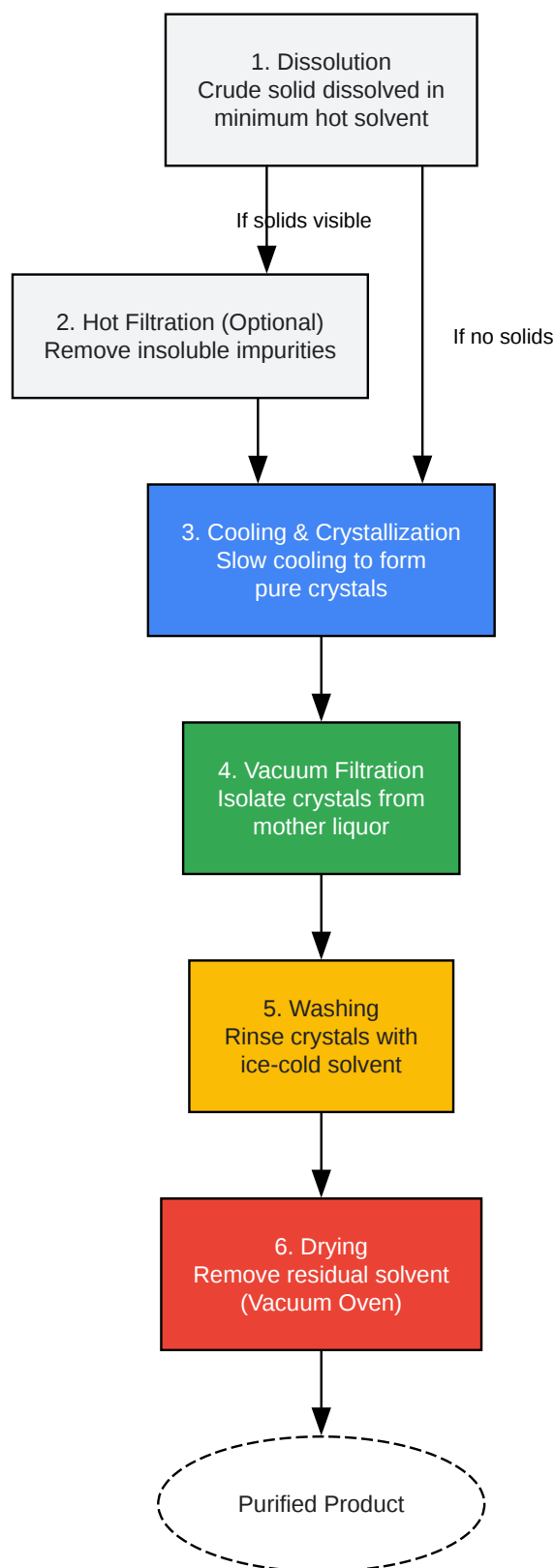
Data Recording: Solvent Screening Results

Solvent	Solubility (Room Temp)	Solubility (Hot)	Crystal Formation upon Cooling	Notes / Observations	Suitability
Isopropanol					
Ethanol					
Ethyl Acetate					
Toluene					
Water					
Toluene/Heptane (Two-Solvent)	Heptane added as anti-solvent				

PART 2: Bulk Recrystallization Protocol

This protocol assumes Isopropanol was identified as a suitable single solvent. An alternative for a two-solvent system is also provided.

Workflow Diagram: Single-Solvent Recrystallization



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Caption: Workflow for the purification of **2-Chloro-6-iodo-3-methylpyridine**.

Protocol: Single-Solvent Recrystallization (Isopropanol)

Materials:

- Crude **2-Chloro-6-iodo-3-methylpyridine**
- Erlenmeyer flask (sized so solvent fills it 1/3 to 1/2 full)
- Condenser
- Hot plate with stirring
- Büchner funnel, filter flask, and vacuum source
- Filter paper

Procedure:

- **Dissolution:** Place the crude solid in the Erlenmeyer flask with a stir bar. Add a small volume of isopropanol, just enough to create a slurry. Attach the condenser.
- **Heating:** Heat the mixture to a gentle boil with stirring.
- **Solvent Addition:** Add more hot isopropanol in small portions down the condenser until all the solid has just dissolved. Expert Tip: The goal is a saturated solution. Adding too much solvent is the most common cause of poor yield.^[13]
- **Hot Filtration (Optional):** If insoluble impurities (e.g., dust, inorganic salts) are visible in the hot solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.
- **Crystallization:** Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, high-purity crystals.^[14]
- **Ice Bath:** Once the flask has reached room temperature and crystal growth has slowed, place it in an ice-water bath for at least 30 minutes to maximize the product yield.

- Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
- Washing: With the vacuum still applied, wash the crystals on the filter paper with a small amount of ice-cold isopropanol to rinse away any residual mother liquor.[\[8\]](#)[\[13\]](#)
- Drying: Transfer the crystals to a watch glass and dry them to a constant weight, preferably in a vacuum oven at a temperature well below the melting point (e.g., 40 °C).

Alternative Protocol: Two-Solvent Recrystallization (Toluene/Heptane)

This method is useful if no single solvent provides the ideal solubility profile. It uses a "good" solvent (Toluene), in which the compound is soluble, and a "poor" or "anti-solvent" (Heptane), in which it is insoluble.

- Dissolve the crude solid in the minimum amount of hot Toluene, as described above.
- While the solution is still hot, add Heptane dropwise until the solution becomes faintly and persistently cloudy (the saturation point).[\[12\]](#)
- If too much Heptane is added, clarify the solution by adding a few drops of hot Toluene.
- Allow the solution to cool slowly, as described in steps 5-9 of the single-solvent protocol. The crystals should be washed with a cold mixture of Toluene/Heptane or pure cold Heptane.

PART 3: Purity Assessment & Troubleshooting

A successful recrystallization must be validated.

- Melting Point Analysis: A sharp melting point range that is close to the literature value (60.6 °C) is a strong indicator of high purity. Impurities typically depress and broaden the melting range.
- Thin-Layer Chromatography (TLC): Compare the recrystallized material to the crude starting material. The purified product should ideally show a single spot.

Problem	Possible Cause(s)	Recommended Solution(s)
No crystals form upon cooling	Too much solvent was used; the solution is not saturated.	Boil off a portion of the solvent under a nitrogen stream and allow it to cool again.
Oiling Out	The boiling point of the solvent is higher than the melting point of the solute; the solution is supersaturated.	Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent, and cool again. Inducing crystallization by scratching the flask or adding a seed crystal can help.
Poor Recovery / Low Yield	Too much solvent used; premature crystallization during hot filtration; crystals are too soluble in the cold wash solvent.	Use the minimum amount of solvent. Ensure filtration apparatus is pre-heated. Always use ice-cold solvent for washing.
Colored Product	Colored impurities are present.	After initial dissolution, add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal before cooling.[9]

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